Carminomycinone

Description

Structure

3D Structure

Properties

IUPAC Name |

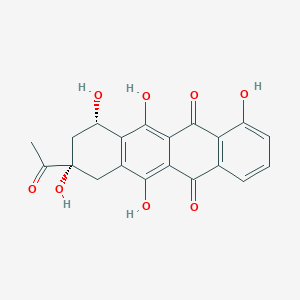

(7S,9S)-9-acetyl-4,6,7,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O8/c1-7(21)20(28)5-9-13(11(23)6-20)19(27)15-14(17(9)25)16(24)8-3-2-4-10(22)12(8)18(15)26/h2-4,11,22-23,25,27-28H,5-6H2,1H3/t11-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYDJGVROLWFENK-YBTHPKLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90967193 | |

| Record name | 8-Acetyl-1,6,8,10,11-pentahydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90967193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52744-22-6 | |

| Record name | Carminomycinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052744226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Acetyl-1,6,8,10,11-pentahydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90967193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways of Carminomycinone

Microbial Production of Carminomycinone and Related Anthracyclines

Streptomyces species are prolific producers of anthracycline antibiotics. Several strains have been identified as producers of carminomycin and related compounds. These include Streptomyces peucetius, Streptomyces coeruleorubidus, and Streptomyces insignis, which are known to produce daunorubicin (B1662515), an anthracycline closely related to carminomycin. scispace.com Streptomyces galilaeus is another relevant species, known for producing aclacinomycin A, and it has been shown that this species can glycosylate exogenously added this compound. oup.com Carminomycin itself was originally obtained from Actinomadura carminata. nih.gov

The production of these compounds by microorganisms involves intricate metabolic pathways. This compound serves as an aglycone precursor that is subsequently glycosylated to form carminomycin and other anthracyclines.

Enzymatic Transformations in this compound Biosynthesis

The biosynthesis of anthracyclines, including this compound, involves a series of enzymatic steps. While the complete pathway is complex and not fully elucidated for all anthracyclines, some key enzymatic transformations have been identified.

One crucial step in the biosynthesis of daunorubicin, which is closely related to carminomycin, is the 4-O-methylation of carminomycin. This reaction is catalyzed by carminomycin 4-O-methyltransferase. Studies have shown that this enzyme methylates carminomycin and 13-dihydrocarminomycin (B1207085) to produce daunorubicin and 13-dihydrodaunorubicin, respectively. scispace.commicrobiologyresearch.orgnih.gov Importantly, this enzyme does not catalyze the methylation of the aglycones this compound or 13-dihydrothis compound (B1229655), suggesting that glycosylation of the anthracyclinone structure occurs before the 4-O-methylation step in the biosynthesis of daunorubicin. scispace.commicrobiologyresearch.orgnih.gov

Another enzyme involved in anthracycline biosynthesis is DoxA, a cytochrome P450 enzyme. DoxA is known to catalyze the hydroxylation and oxidation at C-13 and hydroxylation at C-14 in the conversion of rhodomycin (B1170733) D to doxorubicin (B1662922). researchgate.netasm.org While directly linked to doxorubicin biosynthesis, the relatedness of these pathways suggests potential enzymatic parallels in this compound transformations or subsequent glycosylation steps.

Enzymatic conversion of aklanonic acid to aklavinone (B1666741) and ε-rhodomycinone has also been reported in anthracycline-producing streptomycetes, indicating early steps in the formation of the anthracycline skeleton which precedes the formation of this compound. scispace.com

Genetic Engineering and Strain Improvement for this compound Production

Genetic engineering and strain improvement techniques have been applied to enhance the production of microbial metabolites, including anthracyclines. researchgate.netmdpi.comslideshare.net Traditional strain improvement programs often involve mutagenesis and screening for higher-producing strains. oup.comresearchgate.net

Recombinant DNA technology allows for more targeted modifications, such as increasing the copy number of genes encoding bottleneck enzymes, modifying regulatory genes, and altering promoter or terminator sequences to enhance product yield. researchgate.netslideshare.net While specific detailed examples for enhancing this compound production through genetic engineering were not extensively found in the search results, the principles of metabolic and genetic engineering are broadly applicable to optimizing the biosynthesis of secondary metabolites like anthracyclines in Streptomyces. researchgate.netmdpi.com

Studies have shown that by adding this compound or 13-dihydrothis compound to idiotrophs (mutants requiring specific nutrients) of Streptomyces galilaeus, new trisaccharide anthracyclines can be formed through glycosylation. oup.com This demonstrates the potential of using blocked mutants and precursor feeding for generating novel anthracycline structures, which is a form of strain manipulation.

Precursor Incorporation Studies in this compound Biosynthesis

Precursor incorporation studies are valuable for elucidating biosynthetic pathways. While direct detailed studies specifically on the incorporation of labeled precursors into this compound were not prominently featured in the search results, studies on related anthracyclines provide insights into the general biosynthetic routes.

The biosynthesis of anthracyclines typically involves the assembly of an aglycone (like this compound or aklavinone) and the attachment of one or more sugar moieties. rsc.org Aklavinone is a known precursor in the biosynthesis of some anthracyclines. nih.govuni-freiburg.deresearchgate.net The conversion of aklanonic acid to aklavinone represents an early step in the aglycone biosynthesis. scispace.com

The fact that this compound can be glycosylated by microbial strains suggests that it is a key intermediate in the formation of glycosylated anthracyclines like carminomycin and potentially daunorubicin (via subsequent methylation). scispace.comoup.com

Metabolic Fate and Biotransformation of this compound in Biological Systems

The metabolic fate and biotransformation of xenobiotic compounds, including drugs and natural products like this compound, in biological systems involve enzymatic processes aimed at facilitating their elimination. openaccessjournals.commhmedical.com These processes typically occur in two main phases: Phase I reactions (oxidation, reduction, hydrolysis) and Phase II reactions (conjugation). openaccessjournals.commhmedical.comnih.gov

While comprehensive data on the specific metabolic fate and biotransformation of this compound as a standalone compound in mammalian systems were not extensively detailed in the search results, its role as an aglycone precursor and its structural similarity to other anthracycline aglycones allow for some inferences based on the metabolism of related compounds.

Anthracycline antibiotics undergo various biotransformations in biological systems, including reduction of the C-13 carbonyl group, glycosidic cleavage to release the aglycone, and conjugation reactions. The aglycones themselves can also undergo further metabolism. For instance, the aglycone daunorubicinone is a product of daunorubicin metabolism via glycosidic cleavage. nih.gov

Studies on the chemical modification of this compound have explored reactions at the C-14 methyl group, including bromination and subsequent hydrolysis to form 14-hydroxythis compound. nih.gov These chemical transformations highlight potential sites for enzymatic modification in biological systems.

Biotransformation can significantly alter the biological activity and toxicity of compounds. openaccessjournals.commhmedical.com While the focus here is not on the pharmacological effects, understanding the metabolic fate of this compound is crucial in the context of its production and potential use as a building block for semi-synthetic anthracyclines. nih.gov

Compound Information

Synthetic Methodologies and Chemical Modifications of Carminomycinone

Total Synthesis Approaches to the Carminomycinone Aglycone

The total synthesis of the this compound aglycone has been a subject of considerable research, aiming to provide a reliable source of this complex molecule independent of natural product isolation. A key challenge in the total synthesis of anthracyclinones like this compound is the stereoselective construction of the A-ring, which contains chiral centers.

One of the notable strategies for the synthesis of related anthracyclinones, such as daunomycinone (B1669838), which shares a similar tetracyclic core with this compound, involves a stereoselective approach starting from readily available precursors. These syntheses often employ a convergent strategy where the A-ring and the C/D-ring systems are synthesized separately and then coupled. For instance, the stereoselective synthesis of the A-ring can be achieved from m-anisic acid in a multi-step sequence where a Sharpless epoxidation is a key step to introduce the desired chirality. The regioselective synthesis of the C/D-ring precursor can be accomplished from 1,5-dihydroxynaphthalene. The two fragments are then coupled through a series of reactions, including Michael addition and Dieckmann cyclization, to construct the tetracyclic system. Subsequent functional group manipulations then lead to the final aglycone. While this specific sequence was developed for daunomycinone, the chemical principles and strategic disconnections are directly applicable to the asymmetric total synthesis of this compound.

Semisynthesis of this compound Derivatives and Analogues

Semisynthesis, starting from the naturally derived this compound, offers a more direct route to a diverse range of analogues. These modifications are aimed at exploring structure-activity relationships and improving the therapeutic index of the parent compound.

Glycosidation Reactions with this compound

The attachment of sugar moieties to the this compound aglycone is a critical step in the synthesis of carminomycin and its analogues, as the sugar residues play a crucial role in the biological activity of the final compound. Both biological and chemical methods have been explored for the glycosylation of this compound.

From a biological perspective, studies have shown that this compound can be glycosylated by cultures of rubomycin-producing organisms, leading to the formation of carminomycin. This enzymatic approach offers high stereoselectivity, a common advantage of biocatalysis.

Chemical glycosylation methods, while potentially offering access to a wider range of sugar moieties, must overcome challenges related to the regioselectivity and stereoselectivity of the glycosidic bond formation. The Koenigs-Knorr reaction is a classic and widely used method for glycosylation that could be applied to this compound. This reaction typically involves the use of a glycosyl halide (e.g., bromide or chloride) as the glycosyl donor and a heavy metal salt, such as silver carbonate or silver oxide, as a promoter. The stereochemical outcome of the Koenigs-Knorr reaction is often influenced by the nature of the protecting group at the C-2 position of the sugar donor, with participating groups generally leading to 1,2-trans-glycosides. While specific literature detailing the Koenigs-Knorr glycosylation of this compound is not abundant, the general principles of this reaction are well-established and provide a viable synthetic route to this compound glycosides.

Regioselective Functionalization of this compound

Regioselective functionalization of the this compound core allows for the introduction of various substituents at specific positions, leading to the generation of novel derivatives. A key area of focus for regioselective modification has been the C-14 position of the side chain.

Research has demonstrated the selective bromination of this compound at the C-14 position using N-bromosuccinimide. This 14-bromothis compound serves as a versatile intermediate for further modifications. For example, treatment of 14-bromothis compound with anhydrous potassium acetate (B1210297) yields 14-acetoxythis compound. This acetate can then be hydrolyzed under acidic or basic conditions to afford 14-hydroxythis compound, also known as 14-oxythis compound. A high-yield, one-step conversion of 14-bromothis compound to 14-hydroxythis compound can also be achieved through direct alkaline hydrolysis. The structures of these 14-substituted derivatives have been confirmed by analytical and spectral data.

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| This compound | N-Bromosuccinimide | 14-Bromothis compound | nih.gov |

| 14-Bromothis compound | Anhydrous potassium acetate | 14-Acetoxythis compound | nih.gov |

| 14-Acetoxythis compound | Aqueous acid or alkali | 14-Hydroxythis compound | nih.gov |

| 14-Bromothis compound | 0.1N Sodium carbonate in dioxane/water | 14-Hydroxythis compound | nih.gov |

Synthesis of Novel this compound-Derived Chromophores

The anthraquinone (B42736) core of this compound serves as a chromophore that can be chemically modified to alter its photophysical properties or to attach it to other molecules. This compound derivatives have been synthesized to act as intercalating chromophores in bioconjugates.

One approach involves the O-demethylation and hydrolysis of the glycosidic linkage of the parent antibiotic, daunomycin (which is structurally related to carminomycin), to yield the corresponding aglycone, which can then be derivatized. These this compound-derived chromophores can be functionalized with alkylating residues at different positions, allowing for their subsequent conjugation to other molecules. nih.govacs.org

Development of this compound Analogues with Modified Sugar Moieties

Modification of the sugar moiety attached to the this compound aglycone is a key strategy for generating analogues with potentially improved properties. This can be achieved through the synthesis of novel sugar donors and their subsequent attachment to the aglycone, or through the enzymatic modification of the sugar portion of an existing glycoside.

Combinatorial biosynthesis offers a powerful tool for creating libraries of analogues with diverse sugar moieties. This approach involves the use of engineered microorganisms that express a variety of genes involved in sugar biosynthesis and glycosyltransfer. By introducing different "sugar plasmids" into a host strain, it is possible to generate a range of glycosylated products with altered sugar profiles. While this has been extensively demonstrated for other natural products like mithramycin, the same principles can be applied to this compound. For example, flexible glycosyltransferases that can transfer a variety of sugar substrates to the aglycone are key to the success of this approach.

Conjugation Strategies for this compound

Conjugation of this compound and its derivatives to other molecules, such as oligonucleotides or polymers, is a strategy employed to enhance their targeting capabilities and to modulate their biological activity. The functional groups on the this compound core, either naturally present or introduced through regioselective functionalization, provide handles for these conjugation reactions.

A notable application of this compound conjugation is in the development of triple helix-forming oligonucleotide (TFO) conjugates. nih.govacs.org In this context, this compound-derived chromophores, functionalized with appropriate linkers, are covalently attached to the TFOs. These conjugates are designed to bind to specific DNA sequences, with the this compound moiety acting as an intercalator to enhance the stability of the triple helix. The attachment of the chromophore can be achieved at various positions on the oligonucleotide.

Derivatization of this compound for Enhanced Pharmacological Profiles

The chemical modification of this compound, the aglycone of the antibiotic carminomycin, is a key area of research aimed at developing new semi-synthetic analogues with improved pharmacological properties. These derivatization strategies often focus on specific sites of the molecule, such as the C-14 position, to introduce new functional groups and create starting materials for the synthesis of novel preparations.

Introduction of Halogen Substituents

The introduction of halogen atoms into the this compound structure is a foundational step for further derivatization. Specifically, the methyl group at the C-14 position can be functionalized through selective bromination. Research has shown that treating this compound with 1.1 equivalents of bromine (Br2) in a dioxane solvent at 20°C for 24 hours leads to the selective bromination of the side acetyl group. nih.gov This reaction yields 14-bromthis compound, a key intermediate that serves as a precursor for a variety of subsequent chemical modifications. nih.gov

Modification at C-14 Position of this compound

The C-14 position of this compound is a prime target for chemical modification to alter its biological activity. nih.gov Starting with 14-bromthis compound, a number of exchange reactions can be performed to introduce different functional groups. nih.gov

For instance, the bromine atom can be substituted to create an acetoxy group. The reaction of 14-bromthis compound with anhydrous potassium acetate results in the formation of 14-acetoxythis compound. nih.gov This acetoxy derivative can, in turn, be easily hydrolyzed to yield 14-oxythis compound (also known as 14-hydroxythis compound). nih.gov This hydrolysis can be achieved by treatment with either aqueous alkali or acid. nih.gov

An alternative, high-yield method for synthesizing 14-oxythis compound directly from 14-bromthis compound involves direct alkaline hydrolysis. This process, using a 0.1N solution of sodium carbonate in a dioxane and water mixture, can produce 14-oxythis compound with a high yield of 80%. nih.gov The structures of these 14-substituted derivatives have been confirmed through analytical and spectral data. nih.gov For example, mass spectrometry data confirms that 14-oxythis compound has a molecular weight of 400 c. u. nih.gov These C-14 substituted aglycones are valuable starting materials for the chemical and biosynthetic creation of semi-synthetic carminomycin-series drugs. nih.gov

Table 1: Modifications at the C-14 Position of this compound

| Starting Compound | Reagent(s) | Resulting Compound | Yield |

| This compound | 1.1 equiv. Br2 in dioxane | 14-bromthis compound | N/A |

| 14-bromthis compound | Anhydrous potassium acetate | 14-acetoxythis compound | N/A |

| 14-acetoxythis compound | Aqueous alkali or acid | 14-oxythis compound | N/A |

| 14-bromthis compound | 0.1N Sodium carbonate in dioxane/water | 14-oxythis compound | 80% |

Synthesis of Heterocyclic this compound Analogues

Based on available research, there is currently no specific information on the synthesis of heterocyclic analogues directly fused to or derived from the this compound structure. While the synthesis of heterocyclic compounds like pyrazoles and coumarins is a broad area of chemical research for developing pharmacologically active agents, the direct application of these synthetic methodologies to this compound has not been detailed in the referenced literature. chim.itnih.govmdpi.comresearchgate.netnih.govnih.govmdpi.comrsc.orgmdpi.comekb.egnih.govnih.govijper.orgmdpi.com

Mechanisms of Action of Carminomycinone and Its Derivatives

DNA Intercalation by Carminomycinone-Derived Chromophores

The planar aromatic structure of the this compound chromophore is a key determinant of its ability to interact with DNA. This interaction predominantly occurs through a process known as intercalation, where the flat ring system of the molecule inserts itself between the base pairs of the DNA double helix. This physical insertion leads to a distortion of the DNA structure, causing it to unwind and elongate, which in turn interferes with fundamental cellular processes such as replication and transcription.

Research has focused on leveraging this intercalating property to enhance the targeting of specific DNA sequences. In one such approach, this compound derivatives have been conjugated with triple helix-forming oligonucleotides (TFOs). nih.gov These conjugates are designed to bind to specific polypurine/polypyrimidine tracts in the DNA, forming a stable triple helix structure. The intercalating this compound moiety in these conjugates significantly enhances the stability of this triple helix. nih.govresearchgate.net

Studies involving a polypurinic region of the multidrug resistance (MDR) gene demonstrated that the stability of the triple helix was significantly increased when this compound-derived chromophores were part of the TFO conjugate. nih.gov Similarly, when targeting the polypurine tract (PPT) present in the integrated genome of HIV-1, TFOs linked to a this compound moiety showed a significantly enhanced ability to bind to the target region compared to the non-conjugated TFOs. nih.gov

| This compound Derivative Application | Target DNA Sequence | Observed Effect on DNA Binding |

|---|---|---|

| TFO Conjugate | Polypurinic region of the MDR gene | Significantly enhanced stability of the DNA triple helix. nih.gov |

| TFO Conjugate | Polypurine tract (PPT) of the HIV-1 genome | Significantly enhanced binding ability to the target region. nih.gov |

Topoisomerase Inhibition by this compound and its Analogues

Topoisomerases are vital enzymes that regulate the topology of DNA by catalyzing the breaking and rejoining of DNA strands. wikipedia.org This action is crucial for overcoming the torsional stress generated during replication and transcription. Anthracycline antibiotics, the class of compounds to which carminomycin belongs, are well-known inhibitors of topoisomerases, particularly topoisomerase II. drugbank.commdpi.com

Topoisomerase I relieves DNA supercoiling by creating transient single-strand breaks. wikipedia.org While some anticancer agents specifically target this enzyme, detailed studies focusing exclusively on the interaction between this compound and topoisomerase I are not extensively available in the reviewed literature. However, the general mechanism for topoisomerase I inhibitors involves the stabilization of the enzyme-DNA cleavage complex, which prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks and subsequent cell death. wikipedia.orgnih.gov

Topoisomerase II alters DNA topology by creating transient double-strand breaks. wikipedia.org Many anthracyclines, including daunorubicin (B1662515) and doxorubicin (B1662922), which are structurally related to carminomycin, are potent topoisomerase II poisons. drugbank.commdpi.com These agents intercalate into DNA and stabilize the covalent complex between topoisomerase II and the cleaved DNA. This stabilization prevents the enzyme from resealing the double-strand break, leading to the accumulation of DNA damage, cell cycle arrest, and ultimately apoptosis. nih.govnih.gov

While specific quantitative data such as IC50 values for the inhibition of topoisomerase II by this compound were not found in the reviewed literature, the structural similarity to other well-characterized topoisomerase II-inhibiting anthracyclines suggests a comparable mechanism of action. The interaction is believed to be a combination of DNA intercalation and direct interaction with the topoisomerase II enzyme. nih.govnih.gov

| Enzyme | General Mechanism of Inhibition by Anthracyclines | Specific Data for this compound |

|---|---|---|

| Topoisomerase I | Stabilization of the enzyme-DNA cleavage complex, leading to single-strand breaks. wikipedia.orgnih.gov | Specific inhibitory data not available in the reviewed literature. |

| Topoisomerase II | Stabilization of the topoisomerase II-DNA covalent complex, leading to persistent double-strand breaks. nih.govnih.gov | Specific IC50 values not available in the reviewed literature; mechanism is inferred from structurally similar compounds. |

Interaction with Cellular Targets Beyond DNA and Topoisomerases

A significant finding has been the identification of the Golgi complex as a target for carminomycin I. nih.gov In a study on clear cell renal cell carcinoma (CCRCC) cells, it was discovered that carminomycin I induces apoptosis through a mechanism that involves its sequestration within the Golgi apparatus. nih.gov This process was found to be mediated by P-glycoprotein (P-gp). nih.gov

The accumulation of carminomycin I in the Golgi is critical for its antiproliferative effects. nih.gov This sequestration leads to the cleavage of the Golgi protein p115, and the subsequent translocation of its C-terminal fragment to the nucleus. nih.gov This cascade of events ultimately triggers apoptosis, the process of programmed cell death. nih.govnih.govmdpi.com

| Cellular Target | Mediator | Key Events | Outcome |

|---|---|---|---|

| Golgi Complex | P-glycoprotein (P-gp) | Sequestration of Carminomycin I within the Golgi. nih.gov | Induction of Apoptosis. nih.gov |

| Golgi Protein p115 | Carminomycin I | Cleavage of p115 and translocation of its C-terminal fragment to the nucleus. nih.gov |

The primary mechanisms of DNA intercalation and topoisomerase inhibition by this compound and its derivatives have downstream consequences on cellular processes that are heavily reliant on the integrity of the DNA template, such as protein and RNA synthesis. By distorting the DNA structure and inhibiting enzymes essential for transcription, these compounds can indirectly lead to a reduction in both protein and RNA synthesis. nih.govnih.gov

However, direct studies quantifying the specific inhibitory effects of this compound on protein and RNA synthesis machinery were not prominently available in the reviewed scientific literature. The observed reduction in these synthetic processes is generally considered a secondary effect of the primary DNA-targeted mechanisms.

Structure-Activity Relationship Studies of this compound Derivatives

The relationship between the chemical structure of this compound derivatives and their biological activity is a critical area of research for developing new analogues with improved therapeutic profiles. Studies have primarily focused on modifications at the C-14 position of the aglycone, altering the side chain to influence activity.

Chemical modification of the C-14 methyl group has been a key strategy. For instance, selective bromination of this compound yields 14-bromthis compound nih.gov. This derivative serves as a versatile intermediate for introducing other functional groups. Through nucleophilic substitution reactions, 14-bromthis compound can be converted into derivatives such as 14-acetoxythis compound and 14-oxythis compound (also referred to as 14-hydroxythis compound) nih.gov.

While comprehensive anticancer activity data for a wide range of this compound derivatives is limited in publicly accessible literature, some insights into the biological effects of these modifications have been reported. For example, in studies against Bacillus mycoides, 14-acetoxycarminomycin demonstrated the highest activity among a series of 14-substituted derivatives. This suggests that the nature of the substituent at the C-14 position plays a significant role in modulating the biological effects of the this compound scaffold. However, it is important to note that this particular study focused on antibacterial rather than anticancer activity. The development of this compound derivatives remains a subject of interest for creating novel therapeutic agents, with the aglycones serving as starting materials for both chemical and biosynthetic preparations of semi-synthetic carminomycin series antibiotics nih.gov.

Table 1: C-14 Substituted this compound Derivatives and Their Reported Biological Context

| Derivative Name | C-14 Substituent | Reported Biological Context |

| 14-Bromthis compound | -Br | Intermediate for synthesis nih.gov |

| 14-Acetoxythis compound | -OCOCH₃ | Highest activity against Bacillus mycoides |

| 14-Oxythis compound | -OH | Synthesized from 14-bromthis compound nih.gov |

Note: The biological activity data presented is based on limited available studies and may not be indicative of anticancer potential.

Molecular Docking and Computational Studies of this compound Interactions

Molecular docking and computational simulations are powerful tools for elucidating the mechanisms by which this compound and its derivatives interact with their biological targets, primarily DNA and topoisomerase II. These studies provide insights into the binding modes, interaction energies, and the structural basis for the biological activity of these compounds.

The primary mechanism of action for anthracycline aglycones like this compound involves intercalation into the DNA double helix. Computational studies on related anthracyclines, such as daunorubicin, have detailed this process. The simulations suggest a mechanism where the drug first binds to the minor groove of the DNA. This is followed by the intercalation of the planar ring system between the base pairs. This insertion process induces significant structural changes in the DNA, including the unwinding of the helix at the intercalation site.

Molecular docking studies are instrumental in predicting the preferred binding orientation of this compound derivatives within the DNA-topoisomerase II complex. These models help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the enzyme or the DNA bases. For instance, the binding energy of a ligand with the target protein can be calculated to estimate the stability of the complex. While specific and detailed molecular docking studies exclusively focused on a series of this compound derivatives are not widely available in the literature, the general principles derived from studies of other topoisomerase II inhibitors can be informative. These studies typically involve preparing the 3D structures of the ligand and the protein target and then using algorithms to predict the most likely binding poses and their associated energies.

Table 2: Key Interactions in Anthracycline-DNA/Topoisomerase II Complexes from General Computational Studies

| Type of Interaction | Interacting Moiety on Ligand | Target Site | Significance |

| DNA Intercalation | Planar tetracyclic ring system | Between DNA base pairs | Disrupts DNA replication and transcription |

| Hydrogen Bonding | Hydroxyl and carbonyl groups | DNA phosphate backbone, Topoisomerase II residues | Stabilizes the drug-target complex |

| Hydrophobic Interactions | Aglycone ring structure | DNA bases, hydrophobic pockets of Topoisomerase II | Contributes to binding affinity and stability |

Note: This table represents generalized interactions for anthracycline-type compounds. Specific computational data for this compound derivatives is limited.

Pharmacological and Preclinical Investigations of Carminomycinone Analogues

Anticancer Activity of Carminomycinone Derivatives in Vitro and In Vivo

This compound derivatives have been investigated for their ability to inhibit the growth of cancer cells in laboratory settings (in vitro) and in living organisms, such as mouse models (in vivo). biosynth.commedkoo.comjapsonline.com Anthracyclines, including those structurally related to this compound, exert their cytotoxic effects by interfering with DNA function, primarily through intercalation and inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division. biosynth.comacs.org This interference leads to DNA cleavage and ultimately triggers apoptosis in cancer cells. biosynth.com

Cytotoxicity against Various Human Tumor Cell Lines

Studies have evaluated the cytotoxicity of this compound derivatives against a range of human tumor cell lines. Cytotoxicity assays, such as the MTT assay, are commonly used to determine the concentration of a compound that inhibits cell growth by 50% (IC50). japsonline.com While specific data on this compound derivatives' IC50 values against a broad panel of human tumor cell lines were not extensively detailed in the provided search results, the general class of anthracycline derivatives, including those related to carminomycin and daunorubicin (B1662515), have shown activity against various cancer cell lines, including leukemia and breast carcinoma cells. acs.orgjapsonline.commdpi.commetu.edu.trsemanticscholar.orgrsc.org

For example, studies on other anthracycline analogues have shown varying degrees of cytotoxicity across different cell lines. One study on novel anthracycline disaccharides, including derivatives of carminomycin, indicated that some novel derivatives were less toxic to leukemia (K562) and breast carcinoma (MCF-7) cells compared to the parent carminomycin or 14-hydroxycarminomycin. researchgate.net Another study on geldanamycin (B1684428) derivatives (a different class of anticancer agents, but illustrating cytotoxicity testing) showed varying IC50 values against cell lines like MCF-7 (human breast carcinoma) and HepG2 (human hepatocellular carcinoma). japsonline.com

Antitumor Efficacy in Murine Leukemia Models

Preclinical investigations often utilize murine (mouse) models to assess the antitumor efficacy of potential drug candidates in a living system. nih.gov Murine leukemia models have historically been among the first in vivo tumor models developed for evaluating anticancer agents. nih.gov These models allow researchers to study the effects of compounds on tumor growth and survival in a more complex biological environment. nih.gov

Studies on anthracycline analogues, including those related to carminomycin, have been conducted in murine leukemia models. For instance, an analogue obtained from daunorubicin showed high antitumor activity in vivo in the murine P388 lymphocytic leukemia assay. acs.org While specific detailed outcomes for this compound analogues in murine leukemia models were not extensively provided, the use of such models is a established practice in the preclinical evaluation of anthracycline derivatives. biosynth.commedkoo.comjapsonline.com

Mechanisms of Drug Resistance to this compound Analogues

The development of drug resistance is a major challenge in cancer chemotherapy, including treatment with anthracycline analogues like those derived from this compound. google.comnih.gov Cancer cells can develop resistance through various mechanisms, leading to decreased drug effectiveness. google.com Understanding these mechanisms is crucial for developing strategies to overcome resistance. google.com

P-glycoprotein (P-gp) Mediated Resistance

One of the primary mechanisms of multidrug resistance (MDR) in cancer cells is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), also known as ABCB1. google.comnih.govmdpi.commdpi.com P-gp acts as an efflux pump, actively transporting a wide range of structurally and mechanistically unrelated anticancer drugs out of the cell, thereby reducing their intracellular concentration and limiting their cytotoxic effects. google.comnih.govmdpi.commdpi.com

Resistance to anthracyclines, including doxorubicin (B1662922) and its analogues, is often associated with P-gp overexpression. google.commdpi.com While direct studies specifically on P-gp mediated resistance to this compound analogues were not detailed, the role of P-gp in conferring resistance to related anthracyclines is well-documented. google.comnih.govmdpi.com Circumvention of MDR by some anthracycline analogues appears to be due, at least in part, to the inability of P-gp to transport these compounds from the cell. google.com This highlights the importance of considering P-gp mediated efflux when developing this compound analogues.

Topoisomerase Alterations

Alterations in topoisomerase enzymes, particularly topoisomerase II, are another significant mechanism of resistance to anthracyclines, which target these enzymes. biosynth.comnih.govoaepublish.com Resistance can arise from changes in the expression levels or catalytic activity of topoisomerase II. nih.govoaepublish.com For example, acquired resistance of human cancer cell lines to topoisomerase II inhibitors is frequently associated with a reduction in the expression levels of topoisomerase II alpha (TOP2α). oaepublish.com

Mutations or alterations in the topoisomerase II enzyme can also lead to reduced drug binding or altered enzyme function, rendering the cancer cells less sensitive to the drug's effects. nih.govnih.gov Research into 4-Demethyl daunomycinone (B1669838) (this compound) focuses on understanding its interaction with topoisomerase II, and it is being investigated for its ability to overcome resistance mechanisms found in tumor cells against other anthracyclines, which may include topoisomerase alterations. biosynth.com

Other Resistance Mechanisms

Beyond P-gp mediated efflux and topoisomerase alterations, other mechanisms can contribute to drug resistance in cancer cells treated with anthracycline analogues. These can include:

Accelerated drug catabolism or alterations in drug metabolism: Cancer cells may develop ways to break down or modify the drug more quickly, reducing its effective concentration. google.com

Increased ability of the cell to repair drug-induced damage: Cells may enhance their DNA repair mechanisms, counteracting the DNA damage caused by anthracyclines. google.com

Alterations in genes and proteins involved in the control of apoptosis: Changes in pathways regulating programmed cell death can make cancer cells less susceptible to the apoptotic effects induced by the drug. acs.org

Target modification or mutation: While discussed in the context of topoisomerase, other drug targets could also undergo modifications. mdpi.com

Reduced drug accumulation not mediated by P-gp: Other transport systems or changes in cell membrane permeability could affect intracellular drug levels. google.comresearchgate.net

Target overproduction or enzymatic bypass: Cells might produce more of the target enzyme or develop alternative pathways. libretexts.org

Target mimicry: Production of proteins that bind and sequester the drug. libretexts.org

These diverse mechanisms highlight the complex nature of drug resistance in cancer and the need for continued research into how this compound analogues interact with these resistance pathways. biosynth.comgoogle.comresearchgate.netmdpi.com

Prodrug Strategies Utilizing this compound

Prodrug strategies involve chemically modifying a biologically active compound to an inactive or less active precursor that is subsequently converted in vivo to the active parent drug. This approach is employed to improve drug properties such as solubility, stability, tissue-specific targeting, and to reduce toxicity or overcome resistance mechanisms. This compound, as a potent anthracycline aglycone, has been explored in prodrug design, often as the cytotoxic payload in targeted delivery systems or in strategies aiming for localized activation.

Enzyme-Activated Prodrugs

Enzyme-activated prodrugs are designed to be selectively cleaved by specific enzymes that are overexpressed or uniquely present in target tissues, such as tumors. This localized enzymatic activation releases the active drug, thereby increasing its concentration at the disease site and minimizing systemic exposure and off-target toxicity nih.govoup.comopenmedicinalchemistryjournal.comfrontiersin.orgacs.orgclinmedjournals.org. While general principles of enzyme-activated prodrug therapy, including antibody-directed enzyme prodrug therapy (ADEPT) and gene-directed enzyme prodrug therapy (GDEPT), are well-established nih.govoup.comfrontiersin.org, specific detailed preclinical data on enzyme-activated prodrugs solely utilizing this compound as the cleavable moiety are limited in the provided search results. However, research involving anthracycline derivatives, including those related to carminomycin, has explored enzyme-specific activation via the hydrolysis of a spacer, particularly in the context of GDEPT admescope.com. These strategies often involve attaching a sugar moiety to the anthracycline through a spacer that is a substrate for an enzyme intended to be localized at the tumor site admescope.com. Upon enzymatic hydrolysis of the spacer, the active anthracycline is released admescope.com.

Conjugate Prodrugs for Targeted Delivery

Conjugate prodrugs involve linking the drug molecule to a carrier or targeting moiety through a cleavable linker. This strategy aims to deliver the drug specifically to target cells or tissues, enhancing efficacy and reducing systemic toxicity nih.govoup.comfrontiersin.orgrsc.orgresearchgate.net. This compound derivatives have been investigated in the design of such conjugates. One approach has involved conjugating this compound to oligodeoxynucleotides (TFOs) oup.comresearchgate.netgoogle.com. These conjugates were designed to deliver the anthracycline chromophore to specific DNA sites, leveraging the DNA-binding properties of both the oligonucleotide and the anthracycline oup.com. Studies have examined the synthesis and binding properties of conjugates between oligodeoxynucleotides and daunorubicin derivatives, including those involving this compound oup.comresearchgate.netgoogle.com. For instance, this compound has been used in reactions involving alkylation, such as treatment with 1,6-diiodohexane (B103822) in the presence of silver oxide, as a step towards synthesizing such conjugates google.com. These conjugates aim to preserve the intercalation geometry of anthracyclines within DNA while achieving targeted delivery via the oligonucleotide component oup.com. Other research has explored synthesizing N-substituted derivatives of carminomycin, including those with sugar moieties connected via spacers, which can be considered a form of conjugate prodrug where the sugar and spacer act as a carrier/linker system for potential targeted delivery or enzyme-activated release admescope.com. The principle here is that the carbohydrate moiety can be recognized by tumor cells, and the spacer can be cleaved by specific enzymes admescope.com.

Combination Therapy Approaches with this compound Derivatives

Combination therapy, the use of two or more therapeutic agents, is a cornerstone of cancer treatment aimed at improving efficacy, overcoming drug resistance, and reducing toxicity by allowing lower doses of individual agents frontiersin.orgadmescope.com. Preclinical studies investigating combination therapy approaches with this compound derivatives specifically are not extensively detailed in the provided search results. However, the development of novel anthracycline derivatives, including those related to this compound, with improved properties such as activity against drug-resistant cells, suggests their potential utility in combination regimens. Research on anthracycline derivatives has shown that modifications can lead to compounds effective against cells with various forms of drug resistance, such as multidrug resistance (MDR). Such derivatives, exhibiting broad cytotoxic ability and the capacity to overcome resistance, are considered to have potential for use as chemotherapeutic drugs either alone or in combination with other agents. The potential advantages of using such drugs in combination include the possibility of employing fewer toxic compounds in the combination, cost savings, and achieving a synergistic effect. While the specific combinations involving this compound derivatives are not elaborated, the development of derivatives with enhanced activity and resistance-overcoming properties provides a rationale for their exploration in future preclinical combination therapy studies.

Future Directions and Translational Research

Development of Next-Generation Carminomycinone-Based Therapeutics

Development efforts are focused on creating novel this compound-based therapeutics, often involving chemical modifications to the aglycone structure or the synthesis of new glycosides with altered sugar moieties. The goal is to develop compounds with enhanced efficacy, reduced toxicity, or the ability to overcome mechanisms of drug resistance. For instance, synthetic approaches have been explored to create anthracycline antibiotic analogues where the nitrogen atom of the carbohydrate portion is incorporated into a triazolyl moiety. These studies have involved the preparation of glycosides of this compound with modified sugar residues. tandfonline.com Another approach involves the chemical manipulation of the aminosugar, such as daunosamine, to yield new analogues. researchgate.net The total synthesis of new aglycones has also provided novel structural types of anthracyclines. researchgate.net Research has also investigated linking the this compound-derived chromophore to triple helix-forming oligonucleotides (TFOs) to create conjugates that can bind to specific DNA sequences, such as those in the multidrug resistance (MDR) gene or the HIV-1 integrated genome. nih.govacs.org These conjugates have shown enhanced ability to bind to target DNA regions compared to non-conjugated TFOs. nih.govacs.org

Clinical Potential of this compound Analogues (e.g., Carubicin)

Carubicin (B1668448), also known as carminomycin, is a this compound analogue that has undergone clinical investigation. It is an anthracycline antineoplastic antibiotic isolated from Actinomadura carminata. ncats.iobioontology.org Carubicin exerts its effect by intercalating into DNA and interacting with topoisomerase II, which inhibits DNA replication, repair, and RNA and protein synthesis. ncats.iobioontology.org Early clinical studies explored the efficacy of carminomycin in treating various cancers. For example, a clinical study investigated carminomycin in patients with advanced primary breast cancer, its recurrences, and metastases. nih.gov In this study, a greater than 50% regression of tumor was observed in a percentage of patients. nih.gov Another study evaluated intravenously administered carminomycin in patients with non-hematological cancers, observing objective partial responses in some patients with non-small cell lung cancer and squamous cell carcinoma of the head and neck. nih.gov While these studies indicated some clinical activity, the development and use of carubicin have also highlighted challenges.

Addressing Challenges in this compound Drug Development

Developing this compound-based drugs faces several challenges inherent to anthracycline antibiotics and drug development in general. A significant challenge for anthracyclines, including carminomycin and its analogues, has been toxicity. Early clinical studies with carminomycin noted dose-limiting toxicities such as granulocytopenia and also reported moderate to severe phlebitis, nausea, vomiting, and alopecia. nih.gov Cardiotoxicity is a known concern with anthracyclines, and studies with carminomycin also indicated potential cardiac effects at certain cumulative doses. nih.gov Beyond compound-specific issues, the broader drug development landscape presents challenges such as the high cost and lengthy timeline from discovery to market, the low probability of success for new drug candidates, and limitations in predictive validity of preclinical models. nih.govcas.orgfrontiersin.org Inadequate understanding of underlying disease mechanisms and patient heterogeneity also contribute to these challenges. nih.govcas.org Addressing these requires innovative approaches, including potentially leveraging drug repurposing strategies or improving collaboration between academia, industry, and government. nih.govfrontiersin.org

Emerging Research Areas for this compound

Emerging research areas for this compound explore novel applications and modifications to enhance its therapeutic utility. One area involves the synthesis of new conjugates, such as those with oligonucleotides, to achieve targeted delivery and potentially overcome resistance mechanisms like multidrug resistance (MDR). nih.govacs.org Research into the biosynthesis of anthracyclines, including the enzymatic steps involved in the formation of daunomycin from carminomycin, provides insights that could potentially be leveraged for the production of novel this compound derivatives through biosynthetic engineering. scispace.com Studies also continue to investigate chemical modifications to the this compound structure or its glycosides to identify analogues with improved pharmacological profiles. This includes exploring modifications to the sugar moiety, which is recognized as crucial for the cytotoxic activity of anthracyclines. acs.org The development of new synthetic procedures for preparing anthracycline analogues with different substituents is an ongoing area of research aimed at discovering compounds with enhanced efficacy against experimental tumors. researchgate.net

Q & A

Q. What are the established protocols for synthesizing Carminomycinone in laboratory settings, and how do they address yield optimization?

this compound synthesis typically involves microbial fermentation (e.g., Streptomyces strains) or chemical derivatization from anthracycline precursors. Key methodological considerations include:

- Fermentation optimization : Adjusting pH, temperature, and nutrient composition to enhance secondary metabolite production .

- Chemical purification : Chromatographic techniques (HPLC, TLC) to isolate this compound from impurities, validated via spectroscopic comparison with reference standards .

- Yield challenges : Pilot-scale reproducibility requires rigorous control of reaction stoichiometry and catalytic conditions .

Q. Which spectroscopic and crystallographic techniques are critical for validating this compound's structural integrity?

Structural validation relies on:

- Nuclear Magnetic Resonance (NMR) : Assigning proton and carbon signals to confirm planar structure and stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .

- X-ray diffraction : Resolving crystal structures to confirm 3D conformation, particularly for studying intercalation with DNA .

Q. How do researchers design experiments to elucidate this compound's mechanism of action against cancer cells?

Experimental frameworks include:

- In vitro assays : Dose-response studies (IC50 determination) using cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity .

- DNA interaction analysis : Gel electrophoresis or fluorescence quenching to study anthracycline-DNA binding kinetics .

- Oxidative stress profiling : Measuring reactive oxygen species (ROS) generation via flow cytometry .

Q. What factors influence the stability of this compound in experimental buffers, and how are degradation products characterized?

Stability studies require:

- pH and temperature control : this compound degrades rapidly in alkaline conditions; stability is monitored via UV-Vis spectroscopy .

- Degradation profiling : LC-MS/MS identifies breakdown products (e.g., aglycone derivatives), with kinetic modeling to predict shelf life .

Advanced Research Questions

Q. How can researchers design comparative studies to resolve contradictions in this compound's reported efficacy across different cancer models?

- Hypothesis-driven stratification : Segment studies by cancer type (e.g., solid tumors vs. leukemias) and genetic biomarkers (e.g., p53 status) to isolate context-dependent effects .

- Meta-analysis : Aggregate data from preclinical trials using PRISMA guidelines to identify bias or variability in dosing protocols .

Q. What methodologies are employed to reconcile discrepancies between in vitro and in vivo pharmacokinetic data for this compound?

- Compartmental modeling : Pharmacokinetic (PK) models (e.g., non-linear mixed-effects) account for tissue penetration barriers and metabolite clearance rates .

- Interspecies scaling : Adjust dosing regimens between rodents and humans using allometric principles .

Q. How can researchers validate the purity of this compound analogs for structure-activity relationship (SAR) studies?

- Multi-modal validation : Combine HPLC purity assays (>95%) with biological activity screens (e.g., topoisomerase II inhibition) to confirm analog integrity .

- Batch-to-batch consistency : Statistical process control (SPC) charts to monitor synthetic reproducibility .

Q. What experimental frameworks are used to investigate this compound's synergism with other anthracyclines or targeted therapies?

- Isobologram analysis : Quantify synergistic, additive, or antagonistic effects using combination index (CI) calculations .

- Transcriptomic profiling : RNA-seq to identify pathways modulated by this compound in combination with kinase inhibitors .

Q. How can predictive modeling improve the design of this compound derivatives with reduced cardiotoxicity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.